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molecular formula C5H6IN3 B1613757 2,3-Diamino-6-iodopyridine CAS No. 351447-14-8

2,3-Diamino-6-iodopyridine

Cat. No. B1613757
M. Wt: 235.03 g/mol
InChI Key: ZNLVKWDJRCBMJT-UHFFFAOYSA-N
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Patent
US07153862B2

Procedure details

To a solution of 5-2 (2.0 g, 7.55 mmol) and NH4Cl (0.202 g, 3.78 mmol) in 2:1 EtOH-H2O (37.8 mL) at 90° C. was added iron powder (2.11 g, 37.8 mmol) in three equal portions over ten minutes. The reaction turned very dark in color. After sixty minutes the hot mixture was filtered through Celite then concentrated. The residue was partitioned between EtOAc and saturated NaHCO3 solution. The organic phase was washed with sat. NaHCO3 solution and brine, then dried with MgSO4 and concentrated to yield a brown solid.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.202 g
Type
reactant
Reaction Step One
Name
Quantity
2.11 g
Type
catalyst
Reaction Step One
Name
EtOH-H2O
Quantity
37.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[Cl-]>[Fe].C(O)C.O>[I:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
0.202 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
2.11 g
Type
catalyst
Smiles
[Fe]
Name
EtOH-H2O
Quantity
37.8 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After sixty minutes the hot mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and saturated NaHCO3 solution
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown solid

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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